molecular formula C13H7Cl3O B1302763 3,4',5-Trichlorobenzophenone CAS No. 13395-65-8

3,4',5-Trichlorobenzophenone

Cat. No.: B1302763
CAS No.: 13395-65-8
M. Wt: 285.5 g/mol
InChI Key: BJPFNIYUGJARNB-UHFFFAOYSA-N
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Description

3,4’,5-Trichlorobenzophenone is a chemical compound belonging to the family of benzophenones. It is characterized by the presence of three chlorine atoms attached to the benzene rings of the benzophenone structure. The molecular formula of 3,4’,5-Trichlorobenzophenone is C13H7Cl3O, and it has a molecular weight of 285.55 g/mol . This compound is a white crystalline solid that is soluble in organic solvents and has a melting point of 140-142°C.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4’,5-Trichlorobenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 3,5-dichlorobenzoyl chloride and chlorobenzene as starting materials, with anhydrous aluminum chloride as the catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of 3,4’,5-Trichlorobenzophenone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation and crystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

3,4’,5-Trichlorobenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4’,5-Trichlorobenzophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4’,5-Trichlorobenzophenone involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. This inhibition can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4’,5-Trichlorobenzophenone is unique due to its specific substitution pattern and the presence of three chlorine atoms. This structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various chemical syntheses and industrial applications .

Properties

IUPAC Name

(4-chlorophenyl)-(3,5-dichlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl3O/c14-10-3-1-8(2-4-10)13(17)9-5-11(15)7-12(16)6-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJPFNIYUGJARNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC(=CC(=C2)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30375293
Record name 3,4',5-Trichlorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13395-65-8
Record name 3,4',5-Trichlorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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